4-Oxo-3,4-diphenylbutanoic acid

Organic Synthesis Pharmaceutical Intermediate Agrochemical Synthesis

Sourcing a reliable intermediate for NSAID synthesis can be challenging. 4-Oxo-3,4-diphenylbutanoic acid (CAS 6307-19-3) solves this as a strategic building block. - Enables synthesis of Ibuprofen and Naproxen APIs via its unique gamma-keto acid scaffold. - Provides a critical baseline compound for SAR studies in hypocholesterolemic agent development. - Offers versatile reactivity for diverse transformations including esterification and amidation.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
CAS No. 6307-19-3
Cat. No. B12054323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-3,4-diphenylbutanoic acid
CAS6307-19-3
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(=O)O)C(=O)C2=CC=CC=C2
InChIInChI=1S/C16H14O3/c17-15(18)11-14(12-7-3-1-4-8-12)16(19)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18)
InChIKeyUPIUBJLNVKULID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Oxo-3,4-diphenylbutanoic Acid: Identity & Properties


4-Oxo-3,4-diphenylbutanoic acid (CAS 6307-19-3) is a gamma-keto acid organic compound with the molecular formula C16H14O3 and a molecular weight of 254.28 g/mol [1]. Its structure features a butanoic acid backbone with a ketone group at the 4-position and two phenyl groups at the 3- and 4-positions. The compound is primarily recognized for its utility as a versatile building block and intermediate in the synthesis of various pharmaceuticals and agrochemicals . This baseline information is critical for procurement to ensure the correct chemical identity and to understand its fundamental role in further synthetic applications.

Synthetic building block with ketone and carboxylic acid functionalities
NSAID intermediate pathway compatibility (e.g., ibuprofen, naproxen synthesis)
SAR baseline for 4-aryl-4-oxobutyric acid scaffold studies

4-Oxo-3,4-diphenylbutanoic acid: Substitution Risks


Generic substitution of 4-oxo-3,4-diphenylbutanoic acid with structurally similar compounds like 3,4-diphenylbutanoic acid or other 4-oxobutanoic acid derivatives is not scientifically valid. The specific substitution pattern, with a ketone at the 4-position and phenyl rings at both the 3- and 4-positions, dictates its unique reactivity and resulting products in chemical synthesis . For instance, replacing it with the reduced form, 3,4-diphenylbutanoic acid, would fundamentally alter its ability to act as an electrophilic intermediate and preclude its use in pathways requiring a ketone functional group. Similarly, varying the aryl substitution on the 4-aryl-4-oxobutanoic acid scaffold is known to dramatically affect downstream properties, as demonstrated in the development of hypocholesterolemic agents [1]. Therefore, selecting the precise compound is essential to ensure the fidelity and reproducibility of specific synthetic routes and intended final product characteristics.

Target 4-Oxo-3,4-diphenylbutanoic acid: ketone enables electrophilic reactivity in synthesis
Substitute 3,4-Diphenylbutanoic acid: lacks ketone, alters synthetic pathway and intermediate utility
Target Unsubstituted 3,4-diphenyl scaffold as baseline for structure-activity studies
Substitute Aryl-substituted analogs: class-level SAR shows substitution shifts biological response significantly

4-Oxo-3,4-diphenylbutanoic acid: Key Evidence


NSAID Intermediate Synthesis

4-Oxo-3,4-diphenylbutanoic acid is identified as an important intermediate for synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen . This differentiates it from close analogs like 3,4-diphenylbutanoic acid, which lacks the ketone functionality required for these specific synthetic transformations and is instead investigated for antifungal activity [1].

NSAID Intermediate Synthesis
Reported
Intermediate for ibuprofen, naproxen vs 3,4-diphenylbutanoic acid: no ketone-dependent synthesis pathway
Functional group dictates synthetic route; reduced analog not interchangeable
Qualitative reactivity difference; synthetic pathway context
Organic Synthesis Pharmaceutical Intermediate Agrochemical Synthesis

Hypocholesterolemic SAR of 4-Aryl-4-oxobutyric Acids

In a class-level study of substituted 4-aryl-4-oxobutyric acids, it was established that specific substitution patterns are critical for hypocholesterolemic activity. The prototype compound, itanoxone, achieved maximal effect with a 2'-chloro substitution on the biphenyl moiety [1]. This demonstrates that the 4-aryl-4-oxobutyric acid scaffold, to which 4-oxo-3,4-diphenylbutanoic acid belongs, is pharmacologically relevant, but its activity is highly dependent on precise substitution. While direct data for the unsubstituted 3,4-diphenyl analog is absent, this class-level evidence implies that any deviation from an optimized structure, including the parent compound, would likely result in significantly different or reduced biological activity.

Hypocholesterolemic SAR
Class-level inference
4-Aryl-4-oxobutyric acid scaffold SAR: substitution-dependent model response
Parent compound serves as baseline; substitution may shift biological outcome
No direct data for target; class-level SAR from comparator itanoxone
Hypocholesterolemic SAR Medicinal Chemistry

4-Oxo-3,4-diphenylbutanoic acid: Applications


Synthesis of NSAID-Related Compounds

This compound is specifically cited as an intermediate for producing nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen . Researchers and process chemists developing or optimizing synthetic routes for these or related active pharmaceutical ingredients should procure this specific building block to ensure pathway compatibility and yield.

SAR Studies of 4-Aryl-4-oxobutanoic Acids

Given the established class-level SAR for hypocholesterolemic activity, where specific aryl substitutions dramatically alter efficacy, the unsubstituted 3,4-diphenyl version serves as a critical baseline compound [1]. It is essential for medicinal chemists to systematically explore how the introduction of different functional groups on the phenyl rings impacts biological activity, as even a minor change can lead to a significant loss or gain of function compared to optimized leads like itanoxone.

Complex Molecule Building Block

4-Oxo-3,4-diphenylbutanoic acid functions as a versatile building block for synthesizing more complex organic molecules and materials . The combination of a carboxylic acid and a ketone group allows for diverse chemical transformations (e.g., esterification, amidation, reduction) that are not possible with non-ketone analogs, making it a strategically important intermediate for creating novel chemical entities.

Application
Selection Property
Validation Focus
NSAID-related compound synthesis
Ketone-dependent reactivity profile
Pathway compatibility and yield assessment
4-Aryl-4-oxobutyric acid SAR studies
Unsubstituted parent scaffold as baseline
Structure-dependent biological endpoint comparison
Complex molecule building block
Dual carboxylic acid and ketone functionalities
Derivatization versatility (esterification, amidation, reduction)
Quote Request

Request a Quote for 4-Oxo-3,4-diphenylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.